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Compound of Interest

Compound Name: 1-Hexyl-4-iodobenzene

CAS No.: 62150-34-9

Cat. No.: B1601927

Get Quote

Executive Summary
1-Hexyl-4-iodobenzene (also known as 1-iodo-4-hexylbenzene or

-hexyliodobenzene) is a critical intermediate in organic electronics, liquid crystal synthesis, and
pharmaceutical cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its structural
integrity is defined by the para-substitution pattern on the benzene ring, where the electron-
withdrawing iodine atom and the electron-donating hexyl chain create a distinct electronic
environment.

This guide provides an authoritative technical breakdown of the molecule's characterization,

moving beyond basic identification to in-depth spectral analysis. It establishes a self-validating

protocol for confirming identity and purity, essential for downstream applications where trace

impurities (e.g., 1-hexylbenzene, 1,4-diiodobenzene) can act as chain terminators or catalyst

poisons.
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Property Value

CAS Number 62150-34-9

Molecular Formula

Molecular Weight 288.17 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 122–125 °C (at 3 mmHg)

Refractive Index

Theoretical Structural Analysis
The structure of 1-Hexyl-4-iodobenzene is characterized by

symmetry (assuming rapid rotation of the alkyl chain) in the aromatic region, resulting in a
classic

spin system in proton NMR.

Electronic Effects
Inductive Withdrawal (-I) by Iodine: The iodine atom exerts a strong inductive effect,

deshielding the ortho protons (

) and carbons (

).

Heavy Atom Effect: Despite being electronegative, the large electron cloud of iodine causes

a relativistic "Heavy Atom Effect," resulting in significant shielding of the ipso carbon (

), typically shifting it upfield to ~90 ppm, far lower than typical aromatic carbons.

Alkyl Donation (+I): The hexyl group acts as a weak electron donor, shielding the ortho

protons (

) relative to the iodine-adjacent protons.
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Experimental Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Definitive structural assignment and impurity profiling. Solvent:

(Chloroform-d) is the standard solvent. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Protocol:

NMR (300 MHz,

)
The aromatic region displays a distinct pair of doublets (approximating an

or

system).[1] The coupling constant (

) of ~8.4 Hz is characteristic of para-substitution.
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Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

Structural
Insight

7.58 Doublet (d) 2H 8.4
Ar-H (ortho to

I)

Deshielded

by Iodine

anisotropy.

6.93 Doublet (d) 2H 8.4
Ar-H (ortho to

Hexyl)

Shielded

relative to

.

2.54 Triplet (t) 2H 7.6
Ar-CH

-

Benzylic

protons.

1.52–1.59 Multiplet (m) 2H -

-CH

-CH

-

-methylene

protons.[2]

1.28 Broad Singlet 6H -

-(CH

)

-

Bulk

methylene

chain.

0.88 Triplet (t) 3H 6.6 -CH Terminal

methyl group.

Note: Data derived from high-purity synthesis literature [1].

Protocol:

NMR (75 MHz,

)
The carbon spectrum is the most diagnostic tool for confirming the C-I bond due to the unique

upfield shift of the iodinated carbon.
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Shift (

, ppm)
Assignment Diagnostic Note

142.5 C-ipso (to Hexyl)
Quaternary carbon; confirms

alkyl attachment.

137.2 C-H (ortho to I)
High frequency due to Iodine

proximity.

130.5 C-H (ortho to Hexyl) Typical aromatic CH.

90.5 C-ipso (to I)

CRITICAL: Highly shielded

signal confirming C-I bond.[3]

[4]

35.4, 31.6, 31.3, 28.8, 22.6,

14.1
Alkyl Chain

Standard aliphatic progression.

[1]

Mass Spectrometry (GC-MS/EI)
Objective: Confirmation of molecular weight and halogen pattern. Method: Electron Impact (EI)

at 70 eV.

Fragmentation Logic:

Molecular Ion (

): Observed at m/z 288.

De-iodination: The C-I bond is relatively weak (approx. 65 kcal/mol). A prominent fragment is

observed at m/z 161 (

), corresponding to the hexylphenyl cation.

Benzylic Cleavage: Loss of the alkyl chain can generate the iodophenyl cation or tropylium-

like species, though the iodine loss is often dominant.

Base Peak: Often m/z 161 or related alkyl-benzene fragments depending on ionization

energy.
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Infrared Spectroscopy (FT-IR)
Objective: Functional group verification. Sampling: Neat liquid film on NaCl/KBr plates or ATR.

2850–2960 cm

: Strong C-H stretching (alkane chain).

1480–1600 cm

: C=C aromatic ring skeletal vibrations.

1000–1100 cm

: In-plane C-H bending.

800–850 cm

: C-H out-of-plane bending (OOP) specific to para-disubstituted benzenes (often a strong
band at ~810 cm

).

~500 cm

: C-I stretching vibration (fingerprint region).

Characterization Workflow & Logic
The following diagram illustrates the logical flow for characterizing the synthesized or

purchased material, ensuring no step is overlooked.
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Phase 1: Purity Check

Phase 2: Structural Validation

Crude/Purchased
1-Hexyl-4-iodobenzene

TLC / GC-MS
(Check for Hexylbenzene start material)

Purity > 98%?

1H NMR
(Confirm AA'BB' & Integration)

Yes

Column Chromatography
(Hexane/Silica)

No

13C NMR
(Verify C-I @ 90.5 ppm)

Mass Spec
(M+ = 288, [M-I]+ = 161)

Validated Material
Ready for Coupling

Click to download full resolution via product page

Figure 1: Step-by-step decision tree for the structural validation of 1-Hexyl-4-iodobenzene.

Fragmentation Pathway (Mass Spec Logic)
Understanding the fragmentation helps in identifying the compound in complex mixtures.
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Molecular Ion (M+)
m/z 288

[M - I]+
Hexylphenyl Cation

m/z 161- I• (127)

[M - Hexyl]+
Iodophenyl Cation

m/z 203

- Hexyl• (85)

Tropylium Deriv.
(Rearrangement)

Rearrangement

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass

Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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